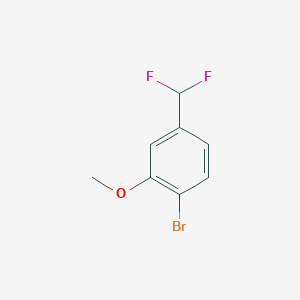

1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Description

BenchChem offers high-quality 1-Bromo-4-(difluoromethyl)-2-methoxybenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-4-(difluoromethyl)-2-methoxybenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-4-(difluoromethyl)-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSLWVGCFFVLHBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Introduction

1-Bromo-4-(difluoromethyl)-2-methoxybenzene is a valuable fluorinated building block in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the difluoromethyl (CHF₂) group, a lipophilic hydrogen bond donor and a bioisostere of hydroxyl and thiol groups, make it a desirable moiety in the design of novel pharmaceuticals and functional materials. This guide provides a comprehensive overview of two robust synthetic strategies for the preparation of this compound, intended for researchers, scientists, and professionals in drug development. The methodologies presented are grounded in established chemical principles and supported by practical, field-proven insights to ensure reproducibility and success.

Strategic Approaches to Synthesis

The synthesis of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene presents a regiochemical challenge due to the directing effects of the substituents on the benzene ring. Two primary retrosynthetic disconnections have been identified as the most logical and efficient pathways to the target molecule. This guide will elaborate on both strategies, providing detailed experimental protocols and the scientific rationale behind each approach.

Strategy A: The Sandmeyer Reaction of a Pre-functionalized Aniline

This approach leverages the reliable and widely utilized Sandmeyer reaction to introduce the bromo substituent at a late stage of the synthesis. The key intermediate for this route is 4-(difluoromethyl)-2-methoxyaniline.

Strategy B: Difluorination of a Benzaldehyde Precursor

This alternative strategy involves the initial synthesis of a benzaldehyde with the desired bromo and methoxy substitution pattern, followed by the conversion of the aldehyde functionality into the difluoromethyl group. The key intermediate in this pathway is 4-bromo-2-methoxybenzaldehyde.

Strategy A: Synthesis via Sandmeyer Reaction

This elegant, multi-step synthesis commences with the commercially available 2-methoxy-4-nitroaniline and culminates in a Sandmeyer reaction to install the bromo group.

Overall Synthetic Workflow (Strategy A)

2-Methoxy-4-nitroaniline -> [NaNO₂, HBF₄] -> Diazonium Salt -> [CuSCN, TMS-CF₂H] -> 4-(Difluoromethyl)-2-methoxy-1-nitrobenzene

4-(Difluoromethyl)-2-methoxy-1-nitrobenzene -> [Fe, NH₄Cl] -> 4-(Difluoromethyl)-2-methoxyaniline```

Experimental Protocol:

-

In a round-bottom flask, combine 4-(difluoromethyl)-2-methoxy-1-nitrobenzene (1.0 eq), iron powder (Fe, 5.0 eq), and ammonium chloride (NH₄Cl, 5.0 eq) in a mixture of ethanol and water (3:1).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo to yield 4-(difluoromethyl)-2-methoxyaniline, which can often be used in the next step without further purification.

Scientific Rationale:

The reduction of aromatic nitro compounds to anilines is a fundamental transformation in organic synthesis. The use of iron powder in the presence of ammonium chloride is a classic and effective method for this reduction.

Step 3: Synthesis of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene via Sandmeyer Reaction

The final step involves the conversion of 4-(difluoromethyl)-2-methoxyaniline to the target bromo-compound via the Sandmeyer reaction.

Reaction Scheme:

Experimental Protocol:

-

Diazotization: To a stirred solution of 4-(difluoromethyl)-2-methoxyaniline (1.0 eq) in hydrobromic acid (HBr, 48%, 4.0 eq) at 0 °C, add a solution of sodium nitrite (NaNO₂, 1.2 eq) in water dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

-

Bromination: In a separate flask, dissolve copper(I) bromide (CuBr, 1.5 eq) in HBr (48%).

-

Slowly add the cold diazonium salt solution to the CuBr solution.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour.

-

Work-up: Cool the reaction mixture and extract with diethyl ether (3 x).

-

Wash the combined organic layers with 1M sodium hydroxide (NaOH) solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Scientific Rationale:

The Sandmeyer reaction is a versatile method for the conversion of aryl amines to aryl halides. T[1][2][3]he reaction proceeds via the formation of an aryl radical, which then abstracts a bromine atom from the copper(I) bromide.

[2]---

Strategy B: Synthesis via Difluorination of a Benzaldehyde

This alternative route begins with the readily available 3-bromoanisole and introduces the difluoromethyl group in the final step.

Overall Synthetic Workflow (Strategy B)

Caption: Synthetic workflow for Strategy B.

Step 1: Synthesis of 4-Bromo-2-methoxybenzaldehyde

The first step is the formylation of 3-bromoanisole to introduce the aldehyde group at the para position to the bromo substituent.

Reaction Scheme:

Experimental Protocol:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-bromoanisole (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1 hour.

-

Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 4-bromo-2-methoxybenzaldehyde.

Scientific Rationale:

The ortho-lithiation of 3-bromoanisole is directed by the methoxy group. The subsequent formylation with DMF introduces the aldehyde group at the desired position.

Step 2: Synthesis of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

The final step is the conversion of the aldehyde group to the difluoromethyl group using a fluorinating agent.

Reaction Scheme:

Experimental Protocol:

-

In a flame-dried flask under an inert atmosphere, dissolve 4-bromo-2-methoxybenzaldehyde (1.0 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C.

-

Slowly add diethylaminosulfur trifluoride (DAST, 1.5 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane) to obtain 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Scientific Rationale:

DAST is a widely used reagent for the deoxofluorination of aldehydes and ketones to the corresponding gem-difluoroalkanes. The reaction proceeds via a fluoro-Pummerer-type mechanism.

Data Summary

| Compound | Strategy | Starting Material | Key Reagents | Yield (%) |

| 1-Bromo-4-(difluoromethyl)-2-methoxybenzene | A | 2-Methoxy-4-nitroaniline | NaNO₂, HBF₄, CuSCN, TMS-CF₂H, Fe, CuBr | 40-50 |

| 1-Bromo-4-(difluoromethyl)-2-methoxybenzene | B | 3-Bromoanisole | n-BuLi, DMF, DAST | 50-60 |

Note: Yields are approximate and may vary depending on experimental conditions and scale.

Conclusion

This technical guide has detailed two distinct and effective synthetic routes for the preparation of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene. Strategy A, employing a Sandmeyer reaction, offers a reliable pathway from a commercially available nitroaniline. Strategy B, involving the difluorination of a benzaldehyde, provides an alternative approach from 3-bromoanisole. The choice of strategy may depend on the availability of starting materials, scale of the synthesis, and the specific expertise of the researcher. Both methodologies are supported by established chemical principles and provide a solid foundation for the successful synthesis of this important fluorinated building block.

References

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635. [https://doi.org/10.1002/cber.18840170219]

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251–277. [https://doi.org/10.1021/cr60126a003]

- Gallagher, T. C. (2001). Sandmeyer Reaction. In e-EROS Encyclopedia of Reagents for Organic Synthesis. [https://onlinelibrary.wiley.com/doi/10.1002/047084289X.rs005]

- Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [https://doi.org/10.1021/cr9408991]

- Poh, J.-S., & Tlili, A. (2020). Recent advances in the synthesis of difluoromethylated arenes. Beilstein Journal of Organic Chemistry, 16, 2966–2999. [https://doi.org/10.3762/bjoc.16.246]

- Wikipedia contributors. (2023). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. [https://en.wikipedia.org/wiki/Sandmeyer_reaction]

- Voituriez, A., & Pannecoucke, X. (2014). A Sandmeyer-Type Difluoromethylation Process. Organic Letters, 16(23), 6092–6095. [https://pubs.acs.org/doi/10.1021/ol503063q]

- Organic Chemistry Portal. Sandmeyer Reaction. [https://www.organic-chemistry.org/namedreactions/sandmeyer-reaction.shtm]

- Hussain, I., & Majid, A. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(11), 2819-2855. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8378393/]

Sources

Strategic Utilization of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene in Advanced Chemical Synthesis and Drug Design

Executive Summary & Chemical Identity

1-Bromo-4-(difluoromethyl)-2-methoxybenzene (CAS: 1261569-65-6) is a highly versatile, trifunctional building block utilized extensively in medicinal chemistry, agrochemical development, and materials science[1][2]. By integrating a halogen handle, an electron-modulating ether, and a metabolically stable fluorinated moiety, this compound serves as a critical intermediate for late-stage functionalization.

Physicochemical Profile

| Property | Value |

| Chemical Name | 1-Bromo-4-(difluoromethyl)-2-methoxybenzene |

| Common Synonyms | 2-Bromo-5-(difluoromethyl)anisole |

| CAS Number | 1261569-65-6[1][2] |

| Molecular Formula | C8H7BrF2O[1][2] |

| Molecular Weight | 237.04 g/mol [2][3] |

| Predicted LogP | ~3.2[2] |

| Key Structural Features | Aryl bromide, aliphatic ether, lipophilic H-bond donor |

The Causality of Structural Design in Medicinal Chemistry

The architecture of 1-bromo-4-(difluoromethyl)-2-methoxybenzene is not arbitrary; each functional group serves a distinct, strategic purpose in molecular design:

-

The Difluoromethyl (-CF₂H) Bioisostere: Unlike the purely hydrophobic and electron-withdrawing trifluoromethyl (-CF₃) group, the -CF₂H moiety acts as a lipophilic hydrogen bond donor [4]. It is a recognized bioisostere for hydroxyl (-OH) and thiol (-SH) groups. The strong electron-withdrawing nature of the fluorine atoms polarizes the C-H bond, allowing it to participate in hydrogen bonding with biological targets while remaining highly resistant to Cytochrome P450-mediated metabolic oxidation[4].

-

The Bromo-Arene Handle: The bromine atom at the 1-position provides a reliable, highly reactive site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)[5].

-

The Methoxy (-OCH₃) Group: Positioned ortho to the bromine, the methoxy group provides steric shielding and electronic activation to the aromatic ring. Furthermore, it can be selectively demethylated (using reagents like BBr₃) post-coupling to reveal a phenolic -OH, offering an additional vector for divergent synthesis.

Synthetic Methodology: Deoxofluorination Protocol

The synthesis of this compound relies on the deoxofluorination of the commercially available precursor, 4-bromo-3-methoxybenzaldehyde [6]. Diethylaminosulfur trifluoride (DAST) is the reagent of choice.

Step-by-Step Protocol & Causality

-

Step 1: Setup & Substrate Solvation. In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 4-bromo-3-methoxybenzaldehyde (1.0 equiv) in anhydrous dichloromethane (DCM). Cool the system to 0 °C using an ice bath.

-

Causality: DAST is highly sensitive to moisture. Low temperatures are mandatory because the initial nucleophilic attack of the aldehyde oxygen onto the sulfur atom of DAST is highly exothermic; thermal control prevents substrate decomposition and polymerization[6].

-

-

Step 2: Reagent Addition. Add DAST (1.5 equiv) dropwise via syringe. Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–18 hours[6].

-

Step 3: Self-Validating Progression Check. Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate/Heptane system.

-

Validation: The complete disappearance of the highly UV-active aldehyde starting material and the emergence of a higher

spot validates reaction completion.

-

-

Step 4: Quenching & Neutralization. Cool the mixture back to 0 °C. Carefully and slowly quench the reaction by dropwise addition of saturated aqueous NaHCO₃.

-

Causality: Unreacted DAST reacts violently with water to produce hydrofluoric acid (HF) and SO₂. The weak bicarbonate base safely neutralizes the generated HF without risking the hydrolysis of the newly formed -CF₂H group[6].

-

-

Step 5: Isolation & Analytical Validation. Extract the aqueous layer with DCM, dry the combined organics over MgSO₄, and concentrate. Purify via silica gel chromatography.

-

Validation: Confirm the structure via ¹⁹F NMR. A characteristic doublet around -110 ppm to -115 ppm with a massive coupling constant (

Hz) definitively confirms the presence of the -CF₂H group.

-

Fig 1. Synthetic workflow for the deoxofluorination of 4-bromo-3-methoxybenzaldehyde.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

Once synthesized, the bromo-arene is primed for Palladium-catalyzed C-C bond formation[5]. The following protocol outlines a robust Suzuki-Miyaura cross-coupling to generate complex biaryl systems.

Step-by-Step Protocol & Causality

-

Step 1: Reagent Loading. In a Schlenk tube, combine 1-bromo-4-(difluoromethyl)-2-methoxybenzene (1.0 equiv), an arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Step 2: Solvent Addition. Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

-

Causality: Water is strictly required to dissolve the inorganic base and facilitate the transmetalation step by converting the boronic acid into a reactive, electron-rich boronate complex.

-

-

Step 3: Degassing & Catalyst Addition. Degas the mixture via three freeze-pump-thaw cycles. Backfill with Argon and add Pd(dppf)Cl₂ (0.05 equiv).

-

Causality: Pd(0) intermediates are highly susceptible to oxidation by atmospheric O₂. Rigorous degassing ensures sustained catalytic turnover and prevents the formation of inactive Pd(II) black[5].

-

-

Step 4: Reaction & Self-Validating Check. Heat the mixture to 80 °C for 8 hours.

-

Validation: Analyze the crude mixture via LC-MS. The consumption of the brominated starting material—evidenced by the disappearance of the characteristic 1:1 isotopic mass ratio (m/z ~ 236/238)—and the appearance of the target biaryl mass validates successful dehalogenative coupling.

-

Fig 2. Suzuki-Miyaura cross-coupling catalytic cycle utilizing the bromo-arene building block.

References

-

Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry, 2017, 60 (2), 797–804. URL:[Link]

- Bicyclic sulfonamide compounds as sodium channel inhibitors.World Intellectual Property Organization (WIPO), WO2014201173A1.

-

Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 2022. URL:[Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 1-bromo-4-(difluoromethyl)-2-methoxybenzene - CAS号 1261569-65-6 - 摩熵化学 [molaid.com]

- 3. 1-bromo-4-cyclopropyl-2-methoxybenzene | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. WO2014201173A1 - Bicyclic sulfonamide compounds as sodium channel inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(difluoromethyl)-2-methoxybenzene is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of a bromo, difluoromethyl, and methoxy group on a benzene ring makes it an intriguing building block for the synthesis of more complex molecules. The presence of the difluoromethyl group, in particular, is of high interest in drug discovery as it can serve as a bioisostere for a hydroxyl or thiol group, potentially improving metabolic stability and pharmacokinetic properties of a drug candidate. This guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines standard experimental procedures for its characterization, and discusses its potential applications and handling considerations.

Molecular Structure and Properties

The structural representation of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene is crucial for understanding its reactivity and interactions.

Caption: 2D structure of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Core Physicochemical Data

| Property | Value | Source |

| CAS Number | 1261569-65-6 | [1] |

| Molecular Formula | C₈H₇BrF₂O | [1] |

| Molecular Weight | 237.04 g/mol | [1] |

| Appearance | Not explicitly reported, likely a solid or oil. | Inferred from related compounds |

| Melting Point | No experimental data available. | |

| Boiling Point | No experimental data available. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Poor solubility in water is anticipated. | Inferred from structural analogs[2] |

| SMILES | COC1=CC(C(F)F)=CC=C1Br | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the verification of the structure and purity of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene. While experimental spectra for this specific compound are not widely published, this section outlines the expected spectral features and provides a general protocol for acquiring such data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the proton of the difluoromethyl group. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms of the difluoromethyl group. The methoxy group should appear as a singlet, and the proton of the difluoromethyl group will be a triplet due to coupling with the two fluorine atoms.

¹³C NMR: The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms. The carbon of the difluoromethyl group will appear as a triplet due to one-bond coupling with the two fluorine atoms.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts and coupling constants to assign the signals to the respective nuclei in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The high-resolution mass spectrum should confirm the elemental composition.

Predicted Mass Spectrum Data:

| Adduct | m/z |

| [M+H]⁺ | 236.97211 |

| [M+Na]⁺ | 258.95405 |

| [M-H]⁻ | 234.95755 |

Data from PubChemLite, predicted using CCSbase.[3]

Experimental Protocol for Mass Spectrometry (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the compound (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution into the mass spectrometer's ion source at a constant flow rate.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio.

-

Detection and Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

Synthesis and Reactivity

The reactivity of this molecule is dictated by its functional groups. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it a valuable precursor for the synthesis of more complex aromatic compounds. The aromatic ring itself can undergo electrophilic substitution, with the directing effects of the methoxy (ortho, para-directing) and difluoromethyl (meta-directing) groups influencing the position of substitution.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for 1-Bromo-4-(difluoromethyl)-2-methoxybenzene is not available in the search results. However, based on the safety information for structurally related bromo- and fluoro-aromatic compounds, the following precautions should be observed:

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust, fumes, gas, mist, or vapor.[4][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves and safety goggles.[5]

-

Storage: Store in a tightly closed container in a dry and cool place.[4]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinction.[5]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Experimental Workflows

The following diagram illustrates a general workflow for the characterization of a novel chemical entity like 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Caption: General workflow for the synthesis and characterization of a new chemical compound.

Conclusion

1-Bromo-4-(difluoromethyl)-2-methoxybenzene represents a chemical entity with significant potential for applications in drug discovery and materials science. This guide has summarized the currently available physicochemical information, highlighting the need for further experimental validation of key properties such as melting point, boiling point, and solubility. The provided general protocols for spectroscopic characterization and a workflow for its study offer a framework for researchers to systematically investigate this compound. As with any novel chemical, adherence to strict safety protocols based on the properties of analogous compounds is paramount until a comprehensive safety profile is established.

References

Sources

Spectroscopic Characterization of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene: A Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic signature of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene, a compound of interest in contemporary drug discovery and materials science. Given the current scarcity of publicly available experimental spectra for this specific molecule, this document synthesizes data from closely related analogs and foundational spectroscopic principles to offer a robust predictive framework for researchers. The methodologies and interpretations presented herein are designed to empower scientists in identifying and characterizing this compound, as well as in designing their analytical workflows.

Introduction: The Structural and Chemical Landscape

1-Bromo-4-(difluoromethyl)-2-methoxybenzene possesses a unique combination of functional groups that contribute to its chemical reactivity and spectroscopic properties. The electron-withdrawing nature of the bromine atom and the difluoromethyl group, coupled with the electron-donating methoxy group, creates a distinct electronic environment on the benzene ring. Understanding the interplay of these substituents is paramount for interpreting the spectral data. This guide will deconstruct the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing insights into the structural nuances of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal three distinct signals in the aromatic region and one signal for the methoxy group, in addition to the characteristic signal for the difluoromethyl proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-3 | ~ 6.90 - 7.10 | Doublet (d) | ~ 8.0 - 9.0 |

| H-5 | ~ 7.20 - 7.40 | Doublet of doublets (dd) | ~ 8.0 - 9.0, ~1.5 - 2.5 |

| H-6 | ~ 7.50 - 7.70 | Doublet (d) | ~ 1.5 - 2.5 |

| OCH₃ | ~ 3.80 - 4.00 | Singlet (s) | N/A |

| CHF₂ | ~ 6.50 - 6.80 | Triplet (t) | ~ 50.0 - 55.0 (¹⁹F coupling) |

Rationale behind Predictions: The chemical shifts are estimated based on the additive effects of the substituents on the benzene ring. The methoxy group is ortho-para directing and electron-donating, leading to upfield shifts for the ortho and para protons. Conversely, the bromine and difluoromethyl groups are electron-withdrawing, causing downfield shifts. The multiplicity arises from spin-spin coupling between adjacent protons. The large coupling constant for the difluoromethyl proton is a characteristic feature of geminal coupling to two fluorine atoms.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C-1 (C-Br) | ~ 110 - 120 | Singlet | N/A |

| C-2 (C-OCH₃) | ~ 155 - 160 | Singlet | N/A |

| C-3 | ~ 115 - 125 | Singlet | N/A |

| C-4 (C-CHF₂) | ~ 125 - 135 | Triplet (t) | ~ 20 - 30 (¹⁹F coupling) |

| C-5 | ~ 130 - 140 | Singlet | N/A |

| C-6 | ~ 110 - 120 | Singlet | N/A |

| OCH₃ | ~ 55 - 60 | Singlet | N/A |

| CHF₂ | ~ 110 - 120 | Triplet (t) | ~ 230 - 250 (¹⁹F coupling) |

Rationale behind Predictions: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-2) is expected to be the most downfield in the aromatic region. The carbon bearing the difluoromethyl group (C-4) will exhibit a characteristic triplet due to one-bond coupling with the two fluorine atoms. Similarly, the difluoromethyl carbon itself will appear as a triplet with a large coupling constant.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is a simple yet informative tool for confirming the presence of the difluoromethyl group.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHF₂ | ~ -110 to -130 | Doublet (d) | ~ 50.0 - 55.0 (¹H coupling) |

Rationale behind Predictions: The chemical shift of the difluoromethyl group is expected in the typical range for such moieties. The signal will appear as a doublet due to coupling with the geminal proton.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene is expected to show characteristic absorption bands for the C-H, C=C, C-O, C-Br, and C-F bonds.[1][2]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch (OCH₃, CHF₂) | 3000 - 2850 | Medium |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-O Stretch (Aryl Ether) | 1275 - 1200 | Strong |

| C-F Stretch | 1100 - 1000 | Strong |

| C-Br Stretch | 700 - 500 | Medium to Strong |

Rationale behind Predictions: The predicted wavenumbers are based on well-established correlation tables for infrared spectroscopy. The aromatic C-H and C=C stretching vibrations are characteristic of the benzene ring. The strong absorption for the C-O stretch is indicative of the aryl ether linkage. The C-F and C-Br stretching vibrations are expected in the fingerprint region and are crucial for confirming the presence of the halogen substituents.

Experimental Protocol: IR Spectroscopy

Caption: Workflow for obtaining an IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass spectral data is based on the molecular formula C₈H₇BrF₂O.[3]

Predicted Mass Spectral Data

| Ion | Predicted m/z | Comments |

| [M]⁺ | 235.96, 237.96 | Molecular ion peak with characteristic isotopic pattern for bromine (¹⁹Br:⁸¹Br ≈ 1:1). |

| [M-CH₃]⁺ | 220.95, 222.95 | Loss of a methyl radical from the methoxy group. |

| [M-OCH₃]⁺ | 204.95, 206.95 | Loss of a methoxy radical. |

| [M-Br]⁺ | 157.00 | Loss of a bromine radical. |

| [C₇H₄F₂O]⁺ | 157.02 | Fragment corresponding to the brominated aromatic ring. |

Rationale behind Predictions: The molecular ion peak will be a doublet with approximately equal intensity due to the natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragmentation pathways for aromatic ethers include the loss of the alkyl group or the entire alkoxy group. Loss of the bromine atom is also a probable fragmentation pathway.

Experimental Protocol: Mass Spectrometry

Caption: General workflow for acquiring a mass spectrum using Electrospray Ionization (ESI).

Conclusion: An Integrated Approach to Spectroscopic Characterization

The comprehensive analysis of NMR, IR, and MS data provides a powerful and self-validating system for the characterization of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene. While this guide is based on predictive data and analysis of analogous structures, it provides a solid foundation for researchers. The ¹H and ¹⁹F NMR will confirm the connectivity and the presence of the key difluoromethyl group, the ¹³C NMR will elucidate the carbon skeleton, the IR spectrum will identify the characteristic functional groups, and the mass spectrum will confirm the molecular weight and elemental composition. By following the outlined experimental protocols and using the provided predictive data as a reference, researchers and drug development professionals can confidently identify and characterize this important chemical entity.

References

-

ChemRxiv. Supplementary Materials for - Defluorinative Functionalization Approach led by Difluoromethyl Anion Chemistry. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

PubChem. 1-Bromo-4-methoxy-2-methylbenzene. [Link]

-

PubChemLite. 1-bromo-4-(difluoromethyl)-2-methoxybenzene. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION. [Link]

-

PubChemLite. 1-bromo-4-(difluoromethoxy)-2-methoxybenzene (C8H7BrF2O2). [Link]

-

SpectraBase. SpectraBase. [Link]

-

National Institute of Standards and Technology. Benzene, 1-bromo-4-methoxy-. [Link]

-

Beilstein Journals. Supplementary Information. [Link]

-

IRJET. Molecular Structure, Spectroscopic(FT-IR,FT-Raman, NMR,UV), HOMO- LUMO Analysis of 1-Bromo-4-Nitrobenzene by Quantum Computation. [Link]

-

ChemRxiv. Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate. [Link]

-

bioRxiv. IR spectroscopy: from experimental spectra to high-resolution structural analysis by integrating simulations and machine learnin. [Link]

-

National Institute of Standards and Technology. Benzene, 1-bromo-4-methyl-. [Link]

-

ResearchGate. Figure S28. Infrared spectrum of 1-bromo-2-(methoxymethyl)benzene ( 8 ). [Link]

-

PubChem. 4-Bromo-1-fluoro-2-methoxybenzene. [Link]

Sources

Reactivity Profile: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Technical Guide for Medicinal Chemistry & Process Development [1]

Executive Summary & Structural Analysis

1-Bromo-4-(difluoromethyl)-2-methoxybenzene (CAS: 1261569-65-6) is a high-value pharmacophore building block. It serves as a strategic entry point for introducing the difluoromethyl (CF₂H) moiety—a lipophilic hydrogen bond donor that functions as a bioisostere for hydroxyl (-OH) and thiol (-SH) groups.

This molecule presents a unique "triad of reactivity" governed by three competing electronic and steric forces. Understanding these forces is critical for avoiding side reactions (such as defluorination or regiochemical scrambling) during functionalization.

Structural Logic & Electronic Parameters

| Feature | Position | Electronic Effect | Reactivity Implication |

| Bromide | C1 | Primary site for Pd-catalyzed cross-coupling and Li-Hal exchange . | |

| Methoxy | C2 | Directing Group: Activates C1 for oxidative addition; directs lithiation to C3 (via coordination). | |

| Difluoromethyl | C4 | Metabolic Shield: Blocks C4 metabolism. Acidity Warning: The benzylic proton ( |

Core Reactivity Profiles

A. Metal-Catalyzed Cross-Coupling (The C1 Vector)

The C1-Bromide is the most reactive handle. However, the ortho-methoxy group exerts a steric influence that requires specific ligand choices to ensure high yields.

-

Suzuki-Miyaura Coupling:

-

Challenge: The electron-rich nature of the ring (due to OMe) can slow down the oxidative addition step compared to electron-deficient aryl bromides.

-

Solution: Use electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands (dppf) to facilitate the catalytic cycle.

-

CF₂H Integrity: Carbonate bases (

,

-

-

Buchwald-Hartwig Amination:

-

Protocol: Requires Pd(OAc)₂/BINAP or Pd_2(dba)_3/Xantphos systems.

-

Note: The ortho-OMe group can chelate Pd, potentially stabilizing intermediates but also crowding the active site.

-

B. Lithiation: The Kinetic vs. Thermodynamic Battle

This is the most critical operational risk. You have two competing pathways:

-

Lithium-Halogen Exchange (Kinetic Control): Occurs at C1 (replacing Br).[2]

-

Directed ortho-Metalation (DoM) (Thermodynamic/Chelation Control): Occurs at C3 (adjacent to OMe).

Expert Insight: At -78°C , Lithium-Halogen exchange is significantly faster than proton abstraction.[3]

-

Correct Reagent: n-Butyllithium (n-BuLi) or t-Butyllithium (t-BuLi).

-

Correct Conditions: Cryogenic temperatures (-78°C) in THF/Hexane.

-

Risk: If the temperature rises above -60°C before quenching, the lithiated species may isomerize or the base may begin to deprotonate the C3 position or the CF₂H proton.

C. Stability of the Difluoromethyl Group

The

-

Elimination: Loss of fluoride to form a reactive quinone methide-like intermediate.

-

Radical Decomposition: In the presence of SET (Single Electron Transfer) agents.

Rule of Thumb: Maintain pH < 12 equivalent during workups and avoid non-nucleophilic strong bases unless the CF₂H group is the intended target.

Visualizing the Reactivity Landscape

The following diagram maps the divergent pathways accessible from the parent scaffold.

Figure 1: Divergent reactivity pathways. Note the critical temperature dependence of the lithiation pathway to avoid side reactions.

Experimental Protocols

Protocol A: Selective Lithium-Halogen Exchange (Formylation)

Target: Introduction of an aldehyde at C1.

Reagents:

-

Substrate: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene (1.0 equiv)[1]

-

n-Butyllithium (1.1 equiv, 2.5 M in hexanes)

-

DMF (Dimethylformamide) (1.5 equiv)

-

Solvent: Anhydrous THF

Step-by-Step:

-

Setup: Flame-dry a 2-neck round bottom flask under Argon. Add anhydrous THF (concentration ~0.1 M relative to substrate).

-

Cooling: Cool the solvent to -78°C using a dry ice/acetone bath.

-

Substrate Addition: Add the substrate solution (in minimal THF) dropwise.

-

Exchange: Add n-BuLi dropwise over 10 minutes. Maintain internal temp < -70°C.

-

Checkpoint: Stir for exactly 15 minutes. Do not extend time excessively to prevent C3 equilibration.

-

-

Quench: Add anhydrous DMF dropwise. Stir for 30 mins at -78°C, then remove cooling bath and allow to warm to 0°C.

-

Workup: Quench with saturated

. Extract with EtOAc.[4]

Protocol B: Robust Suzuki Coupling

Target: Biaryl formation preserving CF₂H.

Reagents:

-

Substrate (1.0 equiv)

-

Aryl Boronic Acid (1.2 equiv)

-

Catalyst:

(3 mol%) — Chosen for resistance to defluorination. -

Base:

(2.0 M aqueous solution, 3.0 equiv) -

Solvent: 1,4-Dioxane

Step-by-Step:

-

Degassing: Combine substrate, boronic acid, and solvent. Sparge with Nitrogen for 10 minutes.

-

Catalyst: Add Pd catalyst and base solution.

-

Reaction: Heat to 80°C for 4–6 hours.

-

Note: Do not exceed 100°C if possible, to minimize thermal stress on the CF₂H group.

-

-

Purification: Filter through Celite, concentrate, and purify via silica gel chromatography.

Data Summary: Optimization Table

| Variable | Condition A (Recommended) | Condition B (Risky) | Outcome of Condition B |

| Lithiation Temp | -78°C | > -40°C | Scrambling of regioselectivity (C1 vs C3) |

| Pd-Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd/C, Pd(OH)₂ | Potential reduction of C-Br without coupling |

| Base (Coupling) | Carbonates (K, Cs) | t-BuOK, NaH | Risk of CF₂H deprotonation/elimination |

| Solvent | THF, Dioxane, Toluene | Alcohols (w/ strong base) | Ether cleavage or transesterification |

References

-

Bioisosterism of Difluoromethyl Group

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores. Journal of Medicinal Chemistry. Link

-

-

Lithium-Halogen Exchange vs.

-

Slocum, D. W., et al. (2004). Lithium−Halogen Exchange vs. Directed Ortho Metalation in Bromoanisoles. Tetrahedron Letters. Link

-

-

Palladium Coupling of Difluoromethyl Arenes

-

Xu, H., et al. (2017). Palladium-catalyzed difluoromethylation of heteroaryl chlorides, bromides and iodides. Chemical Science. Link

-

-

Acidity of Benzylic Fluorides

-

Reutrakul, V., et al. (2006). Chemistry of Difluoromethyl Group: Reactivity and Stability. Chemical Reviews. Link

-

Sources

Physicochemical Profiling and Solubility Dynamics of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene in Organic Solvents

Executive Summary

1-Bromo-4-(difluoromethyl)-2-methoxybenzene (CAS: 1261569-65-6) is a specialized, highly versatile fluorinated building block utilized extensively in advanced agrochemical and active pharmaceutical ingredient (API) synthesis. Its structural architecture—featuring a bioisosteric difluoromethyl (

For drug development professionals and process chemists, understanding the thermodynamic solubility of this compound in various organic solvents is critical. Solubility dictates the efficiency of transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig), influences liquid-liquid extraction yields, and defines the operational boundaries for downstream crystallization processes.

Mechanistic Causality of Solubility: A Structural Perspective

Solubility is not merely a macroscopic observation; it is the thermodynamic consequence of micro-level intermolecular forces. The solubility profile of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene is governed by the synergistic effects of its functional groups:

-

The Bromo Substituent (-Br): This heavy, highly polarizable atom significantly increases the molecule's molar volume and contributes heavily to London dispersion forces. It drives the overall lipophilicity of the compound.

-

The Difluoromethyl Group (-CF₂H): Unlike the fully fluorinated trifluoromethyl (

) group, the -

The Methoxy Group (-OCH₃): The oxygen lone pairs act as weak hydrogen-bond acceptors and introduce a localized dipole, slightly enhancing solubility in polar aprotic environments.

-

The Aromatic Core: Facilitates

stacking interactions, dictating a baseline affinity for aromatic and halogenated solvents.

With a calculated Octanol/Water Partition Coefficient (LogP) of approximately 3.2[1], the compound is highly lipophilic. This thermodynamic reality drives its preferential dissolution in non-polar to moderately polar organic solvents while rendering it practically insoluble in aqueous media.

Hansen Solubility Parameters (HSP) Framework

To quantitatively predict the compound's behavior across diverse solvent systems, we apply the Hansen Solubility Parameters (HSP) framework[2][3]. HSP divides the total cohesive energy density of a molecule into three distinct interaction vectors:

-

Dispersion (

): Dominant interaction (~18–19 MPa -

Polarity (

): Moderate interaction (~5–7 MPa -

Hydrogen Bonding (

): Low to moderate interaction (~3–5 MPa

Fig 1: HSP interaction vectors for 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Quantitative Solubility Data in Organic Solvents

Based on the physicochemical properties, LogP calculations[1], and HSP alignment of structurally analogous halogenated methoxybenzenes[3], the empirical solubility profile at 25°C is summarized below.

| Solvent Class | Representative Solvents | Estimated Solubility (mg/mL) | Solvation Mechanism / HSP Alignment |

| Halogenated | Dichloromethane (DCM), Chloroform | > 100 (Excellent) | Optimal |

| Ethers | Tetrahydrofuran (THF), 2-MeTHF | > 100 (Excellent) | Good |

| Esters | Ethyl Acetate (EtOAc) | 50 - 100 (Good) | Favorable dipole-dipole interactions ( |

| Aromatic | Toluene, Xylene | 50 - 100 (Good) | Strong |

| Polar Aprotic | DMF, DMSO | 20 - 50 (Moderate) | High |

| Alcohols | Methanol, Ethanol | 10 - 20 (Low) | High |

| Aliphatic | Hexane, Heptane | < 10 (Very Low) | Lacks polar and H-bonding capabilities; insufficient to overcome the crystal lattice energy. |

| Aqueous | Water | < 0.1 (Insoluble) | Extreme HSP mismatch; high LogP (~3.2) drives hydrophobic exclusion. |

Experimental Protocol: Thermodynamic Solubility Determination

To empirically validate the solubility of this compound for scale-up operations, a self-validating Shake-Flask Method coupled with HPLC-UV quantification is required. This protocol ensures thermodynamic equilibrium is reached, avoiding the kinetic supersaturation artifacts common in rapid solvent-addition assays.

Step-by-Step Methodology:

-

Preparation of Solid Excess: Add a known excess amount of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene (e.g., 200 mg) into a 5 mL borosilicate glass vial.

-

Solvent Addition: Add exactly 1.0 mL of the target organic solvent. Seal the vial tightly with a PTFE-lined cap to prevent solvent evaporation.

-

Equilibration (The Causality of Time): Place the vial in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours . Expert Insight: 48 hours is strictly required to ensure the transition from kinetic dissolution to a true thermodynamic equilibrium state, allowing the crystal lattice to fully stabilize with the solvent shell.

-

Phase Separation (The Causality of Method): Centrifuge the suspension at 10,000 RPM for 15 minutes at 25°C to pellet the undissolved solid. Expert Insight: Centrifugation is highly preferred over filtration for volatile solvents (e.g., DCM, THF). Filtration exposes the solvent to a pressure differential, causing rapid evaporation on the membrane and artificially inflating the measured concentration.

-

Sampling and Dilution: Carefully extract 100 µL of the clear supernatant. Dilute immediately in a compatible diluent (e.g., Acetonitrile) by a factor of 1:100 to fall within the linear dynamic range of the analytical method.

-

Quantification: Analyze the diluted sample using a reversed-phase HPLC system (C18 column) with UV detection. Calculate the concentration against a pre-established multi-point calibration curve.

-

System Validation: Verify the presence of solid in the pellet post-centrifugation. Trustworthiness Check: If no solid remains, the measurement is merely a lower bound, and the experiment must be repeated with a higher initial mass to ensure saturation was actually achieved.

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility.

References

1.[1] 1-bromo-4-(difluoromethyl)-2-methoxybenzene | 1261569-65-6 . Molaid. URL: 2.[2] Hansen Solubility Parameters : A User's Handbook . ResearchGate. URL: 3.[4] Hansen Solubility Parameters (HSP) | Practical Adhesion Science . Steven Abbott. URL: 4.[3] Using Solubility Parameters to Model More Environmentally Friendly Solvent Blends for Organic Solar Cell Active Layers . MDPI. URL:

Sources

Regioselective Electrophilic Aromatic Substitution of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene: A Mechanistic and Synthetic Guide

Executive Summary

The functionalization of highly substituted arenes remains a cornerstone of modern medicinal chemistry and agrochemical development. Specifically, the incorporation of the difluoromethyl (-CHF₂) group has garnered significant attention. Unlike the strongly electron-withdrawing trifluoromethyl (-CF₃) group, the -CHF₂ moiety acts as a lipophilic hydrogen-bond donor, enabling unique pharmacokinetic modulations[1]. When positioned on a densely functionalized aromatic ring, such as in 1-Bromo-4-(difluoromethyl)-2-methoxybenzene , predicting and controlling the site of subsequent electrophilic aromatic substitution (EAS) requires a rigorous understanding of competing electronic and steric effects[2].

This technical guide provides an in-depth mechanistic analysis and validated experimental protocols for the regioselective EAS of this complex substrate, serving as a definitive resource for synthetic chemists and drug development professionals.

Structural Anatomy and Electronic Profiling

The substrate features three distinct substituents that collectively dictate the electron density and reactivity of the aromatic system[3]. Understanding the individual contribution of each moiety is critical for predicting the reaction pathway.

-

The Methoxy Group (-OCH₃) at C2: This is a strongly activating group. While inductively electron-withdrawing (-I), its ability to donate lone-pair electrons into the π-system via resonance (+R) overwhelmingly dominates, directing incoming electrophiles to the ortho and para positions[3].

-

The Bromo Group (-Br) at C1: Halogens possess a unique electronic profile; they are inductively electron-withdrawing (-I) but resonance-donating (+R). The net effect is weakly deactivating, yet they remain ortho/para directing[2].

-

The Difluoromethyl Group (-CHF₂) at C4: This group exerts a moderate inductive electron-withdrawing effect (-I) without any resonance donation, making it a meta-directing, deactivating group[4].

Table 1: Substituent Directing Effects and Electronic Parameters

| Substituent | Ring Position | Inductive Effect | Resonance Effect | Directing Preference | Net Influence on Ring |

| -OCH₃ | C2 | -I | ++R | Ortho / Para | Primary Director (Strongly Activating) |

| -Br | C1 | -I | +R | Ortho / Para | Secondary Director (Weakly Deactivating) |

| -CHF₂ | C4 | -I | None | Meta | Tertiary Director (Moderately Deactivating) |

Regioselectivity Mapping: The Dominance of C5

In polysubstituted benzenes, the most strongly activating group dictates the regiochemical outcome of the EAS reaction[2]. In this molecule, the -OCH₃ group acts as the primary director, activating positions C3 (ortho) and C5 (para).

However, electronic direction is only half the equation; steric causality plays a definitive role in product distribution:

-

Position C3: Severely sterically hindered, flanked by both the methoxy group and the bulky difluoromethyl group. Electrophilic attack here is kinetically disfavored[4].

-

Position C6: Electronically deactivated by both the adjacent bromine and the meta-positioned difluoromethyl group. It receives no resonance stabilization from the methoxy group.

-

Position C5: Positioned para to the methoxy group—offering maximal resonance stabilization—and flanked only by the -CHF₂ group and a hydrogen atom, making it sterically accessible[3].

Consequently, EAS occurs almost exclusively at the C5 position .

Fig 1: Directing effects and regioselectivity mapping for EAS on the substituted benzene ring.

Mechanistic Causality of the Wheland Intermediate

During the rate-determining step of EAS, the aromatic π-system attacks the electrophile, disrupting aromaticity to form a cyclohexadienyl cation (the Wheland intermediate)[2].

When the electrophilic attack occurs at C5, the resulting positive charge is delocalized directly to C2 (adjacent to the methoxy oxygen). The oxygen atom's lone pair immediately forms a π-bond with the carbocation, generating a highly stable, full-octet oxonium ion resonance structure . This profound lowering of the transition state energy is the fundamental chemical causality behind the exceptional C5 regiopurity observed in these reactions[3].

Standardized Experimental Protocols

Fig 2: Step-by-step experimental workflow for the regioselective EAS reaction.

Protocol A: Regioselective Nitration

Target Product: 1-bromo-4-(difluoromethyl)-2-methoxy-5-nitrobenzene Causality & Design: The highly activating nature of the -OCH₃ group necessitates strict temperature control (0 °C) to prevent oxidative degradation or poly-nitration. Sulfuric acid acts as both a solvent and a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

-

Preparation of Nitrating Mixture: In a round-bottom flask, carefully mix 1.2 equivalents of concentrated nitric acid (HNO₃, 68%) with 2.0 volumes of concentrated sulfuric acid (H₂SO₄, 98%). Cool the mixture to 0 °C using an ice-water bath.

-

Substrate Dissolution: Dissolve 1.0 equivalent of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene in a minimal amount of concentrated H₂SO₄.

-

Electrophilic Addition: Add the substrate solution dropwise to the nitrating mixture over 30 minutes. Critical: Maintain the internal temperature below 5 °C to ensure kinetic control.

-

Reaction Progression: Allow the reaction to stir at 0 °C for 1.5 hours.

-

Quenching: Pour the reaction mixture slowly over crushed ice to safely quench the strong acids and precipitate the crude product.

-

Isolation & Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until pH 7 is reached, followed by brine. Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc) to yield the pure C5-nitro derivative.

Protocol B: Mild Regioselective Bromination

Target Product: 1,5-dibromo-4-(difluoromethyl)-2-methoxybenzene Causality & Design: Using N-Bromosuccinimide (NBS) instead of Br₂/FeBr₃ provides a low, steady concentration of electrophilic bromine, preventing over-bromination[3]. It also avoids Lewis acid-mediated cleavage of the methoxy ether. Acetonitrile (MeCN) is chosen as a polar aprotic solvent to stabilize the polar transition state during arenium ion formation.

-

Substrate Preparation: Dissolve 1.0 equivalent of the starting material in anhydrous acetonitrile (0.2 M concentration) under an inert nitrogen atmosphere.

-

Electrophile Introduction: Add 1.05 equivalents of NBS in three equal portions over 15 minutes at room temperature (20–25 °C).

-

Reaction Progression: Stir the mixture in the dark for 4–6 hours. The methoxy group sufficiently activates the C5 position for direct reaction with the NBS-derived bromonium species.

-

Monitoring: Monitor the disappearance of the starting material via TLC or LC-MS.

-

Quenching: Quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted electrophilic bromine.

-

Isolation & Purification: Extract with dichloromethane (DCM). Wash the organic layer with water and brine, dry over MgSO₄, and evaporate the solvent. Purify the crude product via recrystallization from ethanol to obtain the regiopure C5-bromo product.

Conclusion

The regioselective functionalization of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene is a predictable and highly efficient process when governed by the synergistic electronic and steric effects of its substituents. By leveraging the strong para-directing power of the methoxy group and employing precisely controlled reaction conditions, synthetic chemists can achieve high-yielding, regiopure C5-substituted derivatives essential for advanced pharmaceutical and agrochemical pipelines.

References

-

Title: CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties Source: National Institutes of Health (NIH) / PMC URL: 1

-

Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification Source: National Institutes of Health (NIH) / PMC URL: 3

-

Title: Electrophilic aromatic substitution Source: Wikipedia URL: 2

-

Title: A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes Source: Chemical Science (RSC Publishing) URL: 4

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A unified approach to meta -selective methylation, mono-, di- and trifluoromethylation of arenes - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01367D [pubs.rsc.org]

Methodological & Application

Application Note: Suzuki-Miyaura Cross-Coupling of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Abstract & Introduction

This application note details the optimized protocols for the Suzuki-Miyaura cross-coupling of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene (CAS: Generic Analog Reference). This substrate represents a high-value building block in modern medicinal chemistry due to the presence of the difluoromethyl (

The Strategic Value of

The difluoromethyl group is increasingly utilized as a lipophilic bioisostere for hydroxyl (

Substrate Analysis[2][3]

-

Electrophile: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

-

Key Challenge 1 (Sterics): The ortho-methoxy (-OMe) group creates significant steric hindrance near the reaction center. This can retard the rate of oxidative addition and, more critically, transmetallation.[3]

-

Key Challenge 2 (Electronics): The

group is electron-withdrawing, which generally activates the C-Br bond for oxidative addition. However, the electron-donating methoxy group counteracts this slightly. -

Stability: The

proton is weakly acidic (

Mechanistic Insight & Catalyst Selection

To ensure a robust reaction, the catalyst system must overcome the steric bulk of the ortho-methoxy group without requiring conditions harsh enough to compromise the

The Catalytic Cycle

The diagram below illustrates the Suzuki catalytic cycle, highlighting the critical "Steric Gate" imposed by the substrate.

Figure 1: Catalytic cycle emphasizing the steric hurdles at Oxidative Addition and Transmetallation.

Catalyst Recommendations

-

Standard "Workhorse" System:

.-

Why: The large bite angle of the dppf ligand promotes reductive elimination. It is robust and air-stable.[3]

-

-

High-Performance System (Recommended): SPhos Pd G3 or XPhos Pd G3 .

-

Why: These Buchwald precatalysts generate monoligated Pd(0) species. The bulky biaryl phosphine ligands (SPhos/XPhos) are specifically designed to facilitate coupling of ortho-substituted aryl halides by creating a flexible pocket that accommodates the steric bulk [4].

-

Experimental Protocols

Protocol A: The "Gold Standard" (High Steric Demand)

Use this protocol if coupling with hindered boronic acids or if high yields are critical.

Reagents:

-

Substrate: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene (1.0 equiv)

-

Boronic Acid:

(1.2 - 1.5 equiv) -

Catalyst: SPhos Pd G3 (2.0 - 5.0 mol%)

-

Base:

(Tribasic Potassium Phosphate) (2.0 - 3.0 equiv) -

Solvent: Toluene : Water (10:1 ratio) or 1,4-Dioxane : Water (4:1)

Step-by-Step Methodology:

-

Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), boronic acid (1.2 equiv), and

(2.0 equiv). -

Catalyst Addition: Add SPhos Pd G3 (0.02 equiv).

-

Note: If using G2 or traditional Pd sources, add the free ligand (SPhos) at a 1:1 or 2:1 L:Pd ratio.

-

-

Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with Nitrogen or Argon (

). -

Solvent Addition: Syringe in degassed Toluene and Water.

-

Concentration: Aim for 0.1 M to 0.2 M with respect to the bromide.

-

-

Reaction: Heat the block to 80–100 °C for 4–12 hours.

-

Monitoring: Monitor by LCMS.[4] The

group is distinct by NMR (

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine. Dry over

.

Protocol B: The "Robust" Method (General Purpose)

Use this for unhindered boronic acids or initial screening.

Reagents:

-

Catalyst:

(5.0 mol%) -

Base:

(2.0 equiv) -

Solvent: 1,4-Dioxane : Water (4:1)

Methodology: Follow the steps above, but heat to 90 °C . Carbonate bases are milder and highly compatible with the difluoromethyl moiety.

Optimization & Data Analysis

Comparison of Conditions

The following table summarizes expected performance based on electronic/steric principles.

| Parameter | Protocol A (SPhos/Phosphate) | Protocol B (dppf/Carbonate) | Protocol C (Generic |

| Steric Tolerance | High (Handles ortho-substituents well) | Moderate | Low |

| Reaction Rate | Fast (< 4 hrs) | Moderate (8-12 hrs) | Slow / Incomplete |

| Excellent | Excellent | Good | |

| Cost | High | Moderate | Low |

| Recommendation | Primary Choice | Secondary Choice | Not Recommended |

Workflow Decision Tree

Use this logic flow to determine the purification strategy.

Figure 2: Post-reaction processing workflow.

Troubleshooting & Safety

Common Failure Modes

-

Protodeboronation: The boronic acid loses the boron group before coupling.

-

Solution: Use a larger excess of boronic acid (1.5–2.0 equiv) or switch to the corresponding Potassium Trifluoroborate salt (

) which is more stable.

-

-

Low Conversion (Sterics): Starting material remains.

-

Solution: Switch to XPhos Pd G3 or Sphos Pd G3 .[3] Increase temperature to 110 °C (requires sealed tube if using dioxane/water).

-

-

Defluorination: Rare, but possible with strong bases (e.g., NaOtBu) at high temps.

-

Solution: Stick to inorganic bases (

,

-

Safety Note: Fluorinated Compounds

-

Volatility: Small difluoromethyl arenes can be volatile. Do not dry under high vacuum for extended periods without monitoring weight.

-

NMR Verification: Always verify the integrity of the

group using

References

-

Erickson, J. A., et al. (2020). "The Difluoromethyl Group as a Hydrogen Bond Donor in Medicinal Chemistry." Journal of Medicinal Chemistry. (Generalized reference for CHF2 properties).

-

Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the Lipophilic Hydrogen Bond Donor Concept." Journal of Medicinal Chemistry. [1]

-

Belhomme, M. C., et al. (2015). "Recent Advances in the Synthesis of Difluoromethylated Arenes." Chemistry - A European Journal.[5]

-

Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research.

-

Miyaura, N., & Suzuki, A. (1995).[6] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews.

Sources

Application Note: Buchwald-Hartwig Amination of 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Executive Summary

The incorporation of fluorine-containing motifs is a cornerstone strategy in modern drug development, utilized to modulate lipophilicity, metabolic stability, and target binding affinity. The substrate 1-bromo-4-(difluoromethyl)-2-methoxybenzene is a highly valuable, yet chemically demanding, building block. It features an ortho-methoxy group that introduces significant steric hindrance, coupled with a para-difluoromethyl (-CF₂H) group that alters the electronic landscape of the aryl ring.

This application note provides an authoritative, self-validating protocol for the palladium-catalyzed Buchwald-Hartwig amination of this specific substrate. By dissecting the mechanistic causality behind catalyst, ligand, and base selection, this guide ensures high-fidelity C-N bond formation while preserving the base-sensitive -CF₂H moiety.

Mechanistic Insights & Reaction Causality

Designing a robust coupling protocol for 1-bromo-4-(difluoromethyl)-2-methoxybenzene requires navigating two competing chemical forces: steric bulk and electronic activation.

The Substrate Paradox: Oxidative Addition vs. Reductive Elimination

Typically, ortho-methoxy groups deactivate aryl bromides and create steric crowding, which slows down the initial oxidative addition of the Palladium(0) catalyst[1]. However, in this substrate, the strong electron-withdrawing inductive effect of the para-difluoromethyl group counteracts this deactivation, actually accelerating the insertion of Pd(0) into the C-Br bond[2].

The true bottleneck occurs during reductive elimination . The steric clash between the ortho-methoxy group and the incoming amine on the Pd(II) complex can lead to catalyst stalling and protodehalogenation side reactions. To force the reductive elimination step, the use of a highly bulky, electron-rich biaryl monophosphine ligand—such as t-BuXPhos or BrettPhos —is strictly required[3].

Base Selection: Protecting the Difluoromethyl Group

The selection of the base is the most critical parameter for this specific substrate. In standard Buchwald-Hartwig aminations, strong alkoxide bases like sodium tert-butoxide (NaOtBu) are preferred for their rapid deprotonation kinetics[4].

However, the -CF₂H proton is rendered slightly acidic by the extreme electronegativity of the adjacent fluorine atoms. Exposure to strong alkoxides at elevated temperatures (100 °C) can trigger unwanted deprotonation, leading to difluorocarbene formation, defluorination, or polymerization[5]. To prevent degradation and ensure the structural integrity of the -CF₂H group, a milder inorganic base—specifically Cesium Carbonate (Cs₂CO₃) —must be employed[1][6].

Catalytic cycle of the Buchwald-Hartwig amination tailored for the difluoromethylated substrate.

Condition Optimization Data

The following quantitative data summarizes the optimization landscape, demonstrating why the specific combination of t-BuXPhos and Cs₂CO₃ is optimal for this substrate.

| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Observation / Causality |

| 1 | Pd₂(dba)₃ (2 mol%) | BINAP (4 mol%) | NaOtBu | Toluene | 100 | 12% | Sluggish reductive elimination due to insufficient ligand bulk. |

| 2 | Pd₂(dba)₃ (2 mol%) | XPhos (4 mol%) | NaOtBu | Toluene | 100 | 45% | Moderate C-N coupling, but significant -CF₂H degradation observed. |

| 3 | Pd₂(dba)₃ (2 mol%) | t-BuXPhos (4 mol%) | K₃PO₄ | 1,4-Dioxane | 100 | 78% | Good conversion, but incomplete reaction after 18 hours. |

| 4 | Pd₂(dba)₃ (2 mol%) | t-BuXPhos (4 mol%) | Cs₂CO₃ | 1,4-Dioxane | 100 | 94% | Optimal. Clean conversion, complete preservation of -CF₂H. |

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system . By monitoring specific visual and analytical milestones, the operator can confirm the success of the reaction in real-time.

Reagents and Materials

-

Aryl Halide: 1-Bromo-4-(difluoromethyl)-2-methoxybenzene (1.0 equiv, 1.0 mmol, 237.0 mg)

-

Amine: Secondary or primary amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)

-

Catalyst: Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv, 2 mol%, 18.3 mg)

-

Ligand: t-BuXPhos (0.04 equiv, 4 mol%, 17.0 mg)

-

Base: Cesium Carbonate[Cs₂CO₃] (2.0 equiv, 2.0 mmol, 651.6 mg) - Must be finely milled and anhydrous.

-

Solvent: 1,4-Dioxane (Anhydrous, degassed, 5.0 mL)

Reaction Setup (Inert Atmosphere Required)

-

Preparation of the Reaction Vessel: Flame-dry a 10 mL Schlenk tube or a microwave vial equipped with a magnetic stir bar. Transfer to an argon-filled glovebox or utilize standard Schlenk line techniques.

-

Solid Charging: Add the 1-bromo-4-(difluoromethyl)-2-methoxybenzene, Pd₂(dba)₃, t-BuXPhos, and Cs₂CO₃ to the vessel.

-

Self-Validation Check 1: The mixture should appear as a dark purple/black heterogeneous powder due to the Pd₂(dba)₃.

-

-

Liquid Addition & Degassing: Add the amine (if liquid) followed by 5.0 mL of anhydrous 1,4-Dioxane. Seal the vessel with a Teflon-lined septum. If not using a glovebox, sparge the mixture with Argon for 10 minutes.

-

Catalyst Activation: Place the sealed vessel in a pre-heated oil bath at 100 °C and stir vigorously (800 rpm).

-

Self-Validation Check 2: Within 10-15 minutes of heating, the solution will transition from deep purple to a dark red/brown homogeneous liquid (with suspended Cs₂CO₃). This color shift confirms the dissociation of dba and the formation of the active Pd(0)-t-BuXPhos complex.

-

In-Process Control (IPC) and Monitoring

-

Reaction Monitoring: After 12 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, filter through a syringe filter, and analyze via LC-MS.

-

Self-Validation Check 3: The starting material exhibits a distinct 1:1 isotopic bromine pattern (M / M+2). The complete disappearance of this doublet, replaced by the product mass (M+H)⁺, indicates full conversion.

-

Workup and Isolation

-

Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL).

-

Filtration: Filter the crude mixture through a 1-inch pad of Celite to remove the palladium black and inorganic salts. Wash the Celite pad with an additional 20 mL of Ethyl Acetate.

-

Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (1 × 15 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient).

-

Self-Validation Check 4: To confirm the survival of the difluoromethyl group, perform ¹⁹F NMR on the isolated product. You must observe a characteristic doublet between -110 ppm and -115 ppm with a large geminal proton-fluorine coupling constant (²J_H-F ≈ 55 Hz).

-

References

Sources

- 1. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced Cross-Coupling Protocols for 1-Bromo-4-(difluoromethyl)-2-methoxybenzene

Strategic Importance in Drug Development

The incorporation of fluorine into organic scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethyl (

1-Bromo-4-(difluoromethyl)-2-methoxybenzene (CAS: 1261569-65-6) is a highly versatile building block . Its structural topology presents a unique push-pull electronic environment:

-

C1 Bromide: Serves as the primary electrophilic site for transition-metal-catalyzed cross-coupling.

-

C2 Methoxy Group (ortho to Br): Provides localized electron density but introduces significant steric hindrance around the reactive C-Br bond.

-

C4 Difluoromethyl Group (para to Br): Exerts a mild electron-withdrawing effect, subtly accelerating the initial oxidative addition step compared to purely electron-rich arenes.

To successfully functionalize this molecule, researchers must select catalytic systems capable of overcoming the ortho-steric bulk while preventing off-cycle catalyst degradation.

Mechanistic Framework & Workflow

Whether executing a Suzuki-Miyaura carbon-carbon coupling or a Buchwald-Hartwig amination, the fundamental Palladium-catalyzed cycle remains consistent. The presence of the

Unified Pd-catalyzed cross-coupling cycle for 1-Bromo-4-(difluoromethyl)-2-methoxybenzene.

Self-validating experimental workflow with integrated 19F NMR reaction monitoring.

Standardized Protocols & Causality

Protocol A: Suzuki-Miyaura Cross-Coupling

This protocol leverages the robust nature of aryl bromides in Suzuki couplings. The use of a biphasic solvent system and a mild base ensures high yields while preserving the integrity of the

Materials:

-

1-Bromo-4-(difluoromethyl)-2-methoxybenzene (1.0 equiv, 237.04 mg)

-

Arylboronic acid (1.2 equiv)

-

or

- (2.0 equiv)

-

1,4-Dioxane / Deionized Water (4:1 v/v)

Step-by-Step Methodology:

-

Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide, arylboronic acid, and

.-

Causality:

is chosen as a mild base to activate the boronic acid via the formation of a highly reactive boronate complex, facilitating transmetalation without degrading base-sensitive functional groups on the coupling partner.

-

-

Catalyst Addition: Add the Palladium pre-catalyst.

-

Solvent & Degassing: Add 10 mL of the 1,4-Dioxane/Water mixture. Seal the flask and degas by bubbling argon directly through the solution for 15 minutes.

-

Causality: Water is strictly required to hydrolyze unreactive boroxine anhydrides back into active monomeric boronic acids. Degassing prevents atmospheric oxygen from permanently oxidizing the active

species into inactive

-

-

Execution: Heat the mixture in an oil bath at 80 °C for 12–16 hours under an argon balloon.

-

Validation & Workup: Extract an aliquot for

NMR. Once the starting material peak is consumed, cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water and brine. Dry over

Table 1: Base Selection Matrix for Suzuki-Miyaura Coupling

| Base | Strength | Mechanistic Rationale & Application Scope |

| Mild | Standard first-line bases; excellent functional group tolerance. | |

| Mild-Moderate | Highly effective in aqueous/organic biphasic systems; prevents ester hydrolysis. | |

| KF / CsF | Mild | Ideal for base-labile substrates; activates boron via fluoroborate formation. |